CID 92043244

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tetracalcium diphosphorus nonaoxide cannot be prepared in aqueous solutions as any precipitates with the correct Ca/P ratio contain hydroxide ions in apatitic phases. Instead, solid-state reactions are employed. One common method involves heating a mixture of calcium hydrogen phosphate (CaHPO₄) and calcium carbonate (CaCO₃) at temperatures between 1450-1500°C for up to 12 hours. The reaction is as follows :

[ 2 \text{CaHPO}_4 + 2 \text{CaCO}_3 \rightarrow \text{Ca}_4(\text{PO}_4)_2\text{O} + 2 \text{CO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In industrial settings, tetracalcium diphosphorus nonaoxide is often produced as a by-product in the manufacture of hydroxyapatite coatings for metal implants. The process involves plasma spraying hydroxyapatite onto the metal surface, during which tetracalcium diphosphorus nonaoxide can form .

Análisis De Reacciones Químicas

Types of Reactions

Tetracalcium diphosphorus nonaoxide undergoes several types of chemical reactions, including hydrolysis and reactions with acidic calcium phosphates.

Common Reagents and Conditions

Reaction with Acidic Calcium Phosphates: It reacts with dicalcium diphosphate dihydrate (CaHPO₄·2H₂O) to form hydroxyapatite.

Major Products Formed

Hydroxyapatite: Formed through hydrolysis and reactions with acidic calcium phosphates.

Calcium Hydroxide: Formed as a by-product during hydrolysis.

Aplicaciones Científicas De Investigación

Tetracalcium diphosphorus nonaoxide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry

In chemistry, it is used as a precursor for the synthesis of other calcium phosphate compounds and as a reagent in various chemical reactions .

Biology and Medicine

In the biomedical field, tetracalcium diphosphorus nonaoxide is widely used in bone regeneration applications due to its good biodegradability and biocompatibility. It is a key component in self-setting calcium phosphate cements used for bone repair .

Industry

Industrially, it is used in the production of fertilizers and as a component in certain types of cements and ceramics .

Mecanismo De Acción

The mechanism by which tetracalcium diphosphorus nonaoxide exerts its effects, particularly in bone regeneration, involves its conversion to hydroxyapatite under physiological conditions. This conversion provides a scaffold that supports new bone growth. The compound interacts with biological tissues, promoting cell attachment and proliferation, which are crucial for effective bone healing .

Comparación Con Compuestos Similares

Similar Compounds

- Hydroxyapatite (Ca₅(PO₄)₃(OH))

- Dicalcium phosphate (CaHPO₄)

- Tricalcium phosphate (Ca₃(PO₄)₂)

Uniqueness

Tetracalcium diphosphorus nonaoxide is unique due to its higher Ca/P ratio compared to other calcium phosphates, making it the most phosphorus-poor phosphate. This property contributes to its distinct reactivity and solubility, which are advantageous in various applications, particularly in the biomedical field .

Propiedades

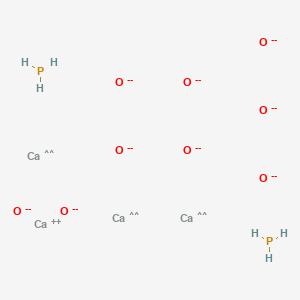

Fórmula molecular |

Ca4H6O9P2-16 |

|---|---|

Peso molecular |

372.30 g/mol |

InChI |

InChI=1S/4Ca.9O.2H3P/h;;;;;;;;;;;;;2*1H3/q;;;+2;9*-2;; |

Clave InChI |

OXXDRYQCOOGHLG-UHFFFAOYSA-N |

SMILES canónico |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].P.P.[Ca].[Ca].[Ca].[Ca+2] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-(4-ethylphenyl)-6-methyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxamide](/img/structure/B13826434.png)

![3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B13826449.png)

![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)

![(1R,4R)-2-benzyl-2-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13826515.png)